Cas no 939-09-3 (2(3H)-Thiophenone, 5-phenyl-)

2(3H)-Thiophenone, 5-phenyl- Chemical and Physical Properties
Names and Identifiers
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- 2(3H)-Thiophenone, 5-phenyl-
- 5-phenyl-3H-thiophen-2-one
- DTXSID70407764
- 5-phenylthiophen-2(3H)-one
- 5-phenyl-2,3-dihydrothiophen-2-one
- AKOS024351699
- 939-09-3
-
- Inchi: InChI=1S/C10H8OS/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-6H,7H2
- InChI Key: CGOMTXAHDLJWLN-UHFFFAOYSA-N
- SMILES: C1C=C(SC1=O)C2=CC=CC=C2
Computed Properties
- Exact Mass: 176.02958605g/mol
- Monoisotopic Mass: 176.02958605g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.4Ų
- XLogP3: 2.4
2(3H)-Thiophenone, 5-phenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AC77802-5g |
2(3H)-Thiophenone, 5-phenyl- |
939-09-3 | 5g |
$6757.00 | 2024-07-18 | ||
A2B Chem LLC | AC77802-1g |
2(3H)-Thiophenone, 5-phenyl- |
939-09-3 | 1g |
$3090.00 | 2024-07-18 | ||
A2B Chem LLC | AC77802-25g |
2(3H)-Thiophenone, 5-phenyl- |
939-09-3 | 25g |
$10090.00 | 2024-07-18 |
2(3H)-Thiophenone, 5-phenyl- Related Literature
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
Additional information on 2(3H)-Thiophenone, 5-phenyl-
5-Phenyl-2(3H)-Thiophenone: A Comprehensive Overview
5-Phenyl-2(3H)-thiophenone, also known by its CAS number CAS No. 939-09-3, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of thiophenones, which are aromatic heterocycles containing a sulfur atom. The presence of a phenyl group at the 5-position of the thiophene ring imparts unique electronic and structural properties to this molecule, making it a valuable compound for various applications.
The structure of 5-phenyl-2(3H)-thiophenone consists of a thiophene ring with a ketone group at the 2-position and a phenyl substituent at the 5-position. This arrangement creates a conjugated system that enhances the compound's stability and reactivity. The thiophene ring is known for its aromaticity, which is similar to that of benzene but with distinct electronic characteristics due to the sulfur atom. The phenyl group further extends the conjugation, leading to interesting optical and electronic properties.
Recent studies have explored the potential of 5-phenyl-2(3H)-thiophenone in the development of advanced materials. For instance, researchers have investigated its use in organic light-emitting diodes (OLEDs) due to its ability to emit light under electrical stimulation. The compound's high quantum yield and long emission lifetime make it a promising candidate for next-generation display technologies. Additionally, its application in organic photovoltaics (OPVs) has been studied, where it serves as an electron-deficient acceptor material, facilitating efficient charge separation.
The synthesis of 5-phenyl-2(3H)-thiophenone has been optimized through various routes, including oxidative coupling and cyclization reactions. These methods have enabled chemists to produce the compound in high yields with excellent purity. Recent advancements in catalytic systems have further enhanced the efficiency of these reactions, making large-scale production more feasible.
In terms of biological applications, 5-phenyl-2(3H)-thiophenone has shown potential as a precursor for drug development. Its ability to interact with biological systems through specific molecular recognition mechanisms has been explored in pharmacological studies. Researchers have also investigated its role as a building block for bioactive molecules, leveraging its unique structure to design compounds with desired therapeutic properties.
The physical properties of 5-phenyl-2(3H)-thiophenone are well-documented, including its melting point, boiling point, and solubility in various solvents. These properties are critical for determining its suitability in different chemical processes and applications. For example, its high melting point makes it suitable for thermal stability studies, while its solubility characteristics are essential for formulation development in pharmaceutical applications.
In conclusion, 5-phenyl-2(3H)-thiophenone, or CAS No. 939-09-3, is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and properties continue to drive innovative research, positioning it as a key player in the development of advanced materials and pharmaceuticals.
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